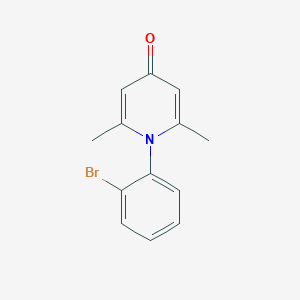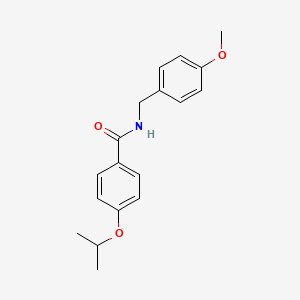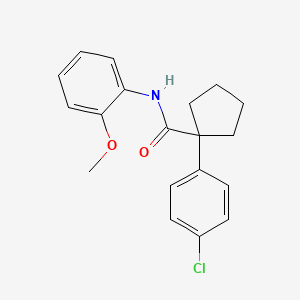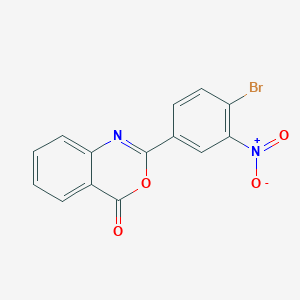
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinone derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone involves the inhibition of specific enzymes and proteins, including the protein kinase B (Akt) and the mammalian target of rapamycin (mTOR) pathways. These pathways play a critical role in the regulation of cell growth, proliferation, and survival. Inhibition of these pathways by 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to induce cell death and inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. This compound has also been shown to induce cell death and inhibit the growth and proliferation of cancer cells. Additionally, 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the significant advantages of using 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in lab experiments is its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been shown to have significant biochemical and physiological effects, which make it a promising candidate for further research. However, one of the limitations of using 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in lab experiments is the lack of information regarding its toxicity and side effects.
将来の方向性
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has significant potential for further research and development. Some of the future directions for research on this compound include:
1. Investigating the toxicity and side effects of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in animal models.
2. Studying the pharmacokinetics and pharmacodynamics of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in animal models and human subjects.
3. Exploring the potential therapeutic applications of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in the treatment of other diseases, including neurological disorders and infectious diseases.
4. Investigating the potential of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone is a chemical compound that has significant potential for therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound has been achieved using various methods, and its mechanism of action involves the inhibition of specific enzymes and proteins. Further research is needed to investigate the toxicity and side effects of this compound and explore its potential therapeutic applications in the treatment of other diseases.
合成法
The synthesis of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. The palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-5-chloropyridine with 2,6-dimethylphenylboronic acid in the presence of palladium catalyst and a base. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-5-chloropyridine with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst, base, and a phosphine ligand.
科学的研究の応用
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of specific enzymes and proteins that play a critical role in the development and progression of these diseases.
特性
IUPAC Name |
1-(2-bromophenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(16)8-10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCQZYJUMBEOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)




